1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid 1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1260591-23-8
VCID: VC8063549
InChI: InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
SMILES: CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C12H21NO4
Molecular Weight: 243.30

1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid

CAS No.: 1260591-23-8

Cat. No.: VC8063549

Molecular Formula: C12H21NO4

Molecular Weight: 243.30

* For research use only. Not for human or veterinary use.

1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid - 1260591-23-8

Specification

CAS No. 1260591-23-8
Molecular Formula C12H21NO4
Molecular Weight 243.30
IUPAC Name 2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Standard InChI InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
Standard InChI Key TZNCDXAIDIETKV-UHFFFAOYSA-N
SMILES CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O

Introduction

Chemical Structure and Stereochemical Significance

The compound features a piperidine ring substituted at positions 1, 2, and 3 with a Boc group, methyl group, and carboxylic acid, respectively. The stereochemistry varies depending on the synthetic route, with common configurations including (2S,3R), (2R,3S), and trans/cis isomers . The Boc group protects the amine during synthetic modifications, while the carboxylic acid enables further derivatization.

Key Structural Attributes:

  • Molecular Formula: C12H21NO4\text{C}_{12}\text{H}_{21}\text{NO}_{4}

  • Molecular Weight: 243.30 g/mol

  • IUPAC Name: (2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

The stereochemistry profoundly impacts biological activity. For example, the (2S,3R) configuration exhibits higher affinity for GABA transporters compared to its diastereomers.

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Piperidine Ring Formation: Cyclization of nitriles or reduction of pyridine derivatives.

  • Boc Protection: Reaction with Boc anhydride in the presence of a base (e.g., triethylamine) .

  • Carboxylic Acid Introduction: Hydrolysis of ester intermediates or carboxylation using CO₂ .

A representative synthesis begins with Meldrum’s acid and EDC·HCl-mediated coupling, followed by methanolysis to yield β-keto esters. Subsequent treatment with N,N\text{N,N}-dimethylformamide dimethyl acetal (DMF-DMA) forms β-enamine diketones, which react with hydrazines to generate pyrazole derivatives .

Industrial-Scale Production

Industrial methods prioritize efficiency and scalability:

  • Continuous Flow Processes: Enhance reaction control and reduce purification steps .

  • Catalytic Asymmetric Hydrogenation: Achieves high enantiomeric excess (e.g., >95%) using chiral catalysts .

Chemical Reactivity and Functionalization

Common Reactions

Reaction TypeReagents/ConditionsProducts
Boc DeprotectionTFA in DCMFree amine piperidine derivatives
Carboxylic Acid ReductionLiAlH₄ or NaBH₄Alcohols or aldehydes
Peptide CouplingEDC·HCl, HOBtAmides or peptide bonds
OxidationKMnO₄ or CrO₃Carboxylate salts

The carboxylic acid participates in amide bond formation, critical for peptide synthesis. The Boc group’s stability under basic conditions allows selective functionalization of other sites .

Pharmaceutical and Biological Applications

Kinase Inhibition

Derivatives of this compound act as inhibitors of kinases involved in cancer progression. For instance, modifications at the carboxylic acid position enhance selectivity for VEGFR-2, reducing tumor angiogenesis .

Neurological Therapeutics

  • Alpha7 Nicotinic Receptor Agonists: Improve cognitive function in schizophrenia models.

  • GABA Transporter Modulation: The (2S,3R) isomer inhibits GAT3, potentiating GABAergic signaling in epilepsy and anxiety disorders.

Immunomodulation

Arginase inhibition by piperidine derivatives elevates arginine levels, enhancing T-cell-mediated antitumor responses .

Comparison with Structural Analogues

CompoundKey DifferencesBiological Impact
1-Boc-3-methylpiperidine-3-carboxylic acidCarboxylic acid at position 3Reduced GABA transporter affinity
1-Boc-2-ethylpiperidine-3-carboxylic acidEthyl substituent at position 2Enhanced metabolic stability
1-Fmoc-2-methylpiperidine-3-carboxylic acidFmoc vs. Boc protecting groupImproved solubility in polar solvents

The methyl group at position 2 in the parent compound confers steric hindrance, favoring specific enzyme-substrate interactions .

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